ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H15Cl2NO5 and its molecular weight is 396.2g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate and its derivatives have been synthesized in various research studies. These compounds are involved in multi-component reactions (MCRs), which are important for the development of fluorinated fused heterocyclic compounds, a critical area in organic synthesis. For instance, Wang et al. (2012) synthesized derivatives using a one-pot three-component reaction promoted by ammonium acetate (Wang et al., 2012).
Applications in Heterocyclic Compound Synthesis
These compounds are significant in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and chemical industries. For example, Hai et al. (2017) synthesized ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates and converted them to other compounds, highlighting their versatility in heterocyclic compound synthesis (Hai et al., 2017).
Role in Antimicrobial and Anticancer Research
These compounds have potential applications in the development of new antimicrobial and anticancer agents. For instance, Hafez et al. (2016) synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which showed promising antimicrobial and anticancer activities (Hafez et al., 2016).
Corrosion Inhibition
These derivatives are also used in the study of corrosion inhibition, particularly in the context of acid corrosion. Saranya et al. (2020) synthesized pyran derivatives and evaluated their efficiency in mitigating corrosion of mild steel in acidic solutions (Saranya et al., 2020).
Properties
IUPAC Name |
ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO5/c1-3-24-17(22)15-14(12-9(19)5-4-6-10(12)20)13-11(26-16(15)21)7-8(2)25-18(13)23/h4-7,14H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKGFZZTZICWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC(=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate?
A: The crystal structure of this compound has been determined using X-ray diffraction analysis []. The compound crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are a = 7.423(5) Å, b = 27.798(3) Å, c = 9.550(2) Å, and β = 117.62(4)°. The unit cell volume is 1746.0(14) Å3, and it contains 4 molecules of the compound (Z = 4).
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